molecular formula C11H9BrClN B1382856 7-Bromo-2-chloro-4,8-dimethylquinoline CAS No. 1367706-81-7

7-Bromo-2-chloro-4,8-dimethylquinoline

Cat. No. B1382856
CAS RN: 1367706-81-7
M. Wt: 270.55 g/mol
InChI Key: YNKWPNWNLZEXCH-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-4,8-dimethylquinoline is a unique chemical compound with the empirical formula C11H9BrClN and a molecular weight of 270.55 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 7-Bromo-2-chloro-4,8-dimethylquinoline is ClC1=NC2=C(C)C(Br)=CC=C2C(C)=C1 . This provides a text representation of the compound’s structure.

Scientific Research Applications

Vibrational Spectroscopy Studies

The compound has been studied for its vibrational spectroscopic properties. Arjunan et al. (2009) conducted Fourier transform infrared (FTIR) and FT-Raman spectroscopic investigations on a similar compound, 7-bromo-5-chloro-8-hydroxyquinoline. They used ab initio HF and DFT methods for analyzing the vibrational frequencies and structural parameters of the compound, demonstrating the utility of these methods in studying similar bromo-chloro quinoline derivatives (Arjunan, Mohan, Ravindran, & Mythili, 2009).

Photolysis in Biological Studies

Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline (BHQ) in biological studies. BHQ can be efficiently photolyzed using both classic one-photon excitation and two-photon excitation under physiological conditions. This property makes BHQ a potential photoremovable protecting group for studying cell physiology with light, especially with two-photon excitation (Zhu, Pavlos, Toscano, & Dore, 2006).

Antitumor and Antimalarial Potential

Kouznetsov et al. (2016) synthesized new derivatives of 7-chloro-4-phenoxyquinoline, showing promising models for antitumor drugs with good cytotoxic activity against various human cancer cell lines. Although this study does not directly involve 7-Bromo-2-chloro-4,8-dimethylquinoline, it highlights the potential of chloro-quinolines in antitumor research, which might be extrapolated to bromo-chloro quinolines (Kouznetsov et al., 2016). Similarly, Scott, Tan, & Barlin (1988) investigated Mannich bases derived from similar compounds for their antimalarial activity, suggesting potential applications in malaria treatment (Scott, Tan, & Barlin, 1988).

Synthetic Applications

Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ). This study highlights the application of brominated hydroxyquinoline in the synthesis of biological messengers and its potential use in vivo (Fedoryak & Dore, 2002).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The safety information includes hazard statements H301 - H318 - H413 and precautionary statements P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Future Directions

7-Bromo-2-chloro-4,8-dimethylquinoline is currently used for pharmaceutical testing . Its future directions will likely depend on the results of these tests and the needs of the scientific community.

properties

IUPAC Name

7-bromo-2-chloro-4,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKWPNWNLZEXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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